molecular formula C7H8N4S B062580 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine CAS No. 175137-22-1

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine

Cat. No. B062580
CAS RN: 175137-22-1
M. Wt: 180.23 g/mol
InChI Key: OYVFRPLAVKGESQ-UHFFFAOYSA-N
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Description

“4-Hydrazino-7-methylthieno[3,2-d]pyrimidine” is a heterocyclic compound with the molecular formula C7H8N4S . It has a molecular weight of 180.23 . This compound is used in research and has potential therapeutic applications.


Molecular Structure Analysis

The InChI code for “4-Hydrazino-7-methylthieno[3,2-d]pyrimidine” is 1S/C7H8N4S/c1-4-2-12-6-5(4)9-3-10-7(6)11-8/h2-3H,8H2,1H3,(H,9,10,11) . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom in the molecule .


Physical And Chemical Properties Analysis

“4-Hydrazino-7-methylthieno[3,2-d]pyrimidine” is a light brown solid . It has a molecular weight of 180.23 .

Scientific Research Applications

Chemical Building Block

“4-Hydrazino-7-methylthieno[3,2-d]pyrimidine” is a chemical building block used in various scientific research . It is a part of the life science chemicals category and is used in the synthesis of a wide range of compounds .

Anticancer Activity

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Inhibition of CDK Enzyme

In the previous year, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells . One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

In Vitro Anticancer Activity

Tetrahydrobenzo [4,5]thieno [2, 3-d] pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives were studied for in vitro anticancer activity against MCF-7 and HCT-116 . Some of the derivatives demonstrated decent activities against the MCF-7 in contrast to the standard positive control DOX .

Drug Development

The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions . This versatility makes “4-Hydrazino-7-methylthieno[3,2-d]pyrimidine” a valuable compound in the development of new drugs .

Biological and Pharmacological Activities

Pyrimidine is considered a vital heterocyclic moiety on account of its large spectrum of biological and pharmacological activities . These six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .

Future Directions

“4-Hydrazino-7-methylthieno[3,2-d]pyrimidine” is a useful research chemical . It has potential therapeutic applications and could be a subject of future research.

properties

IUPAC Name

(7-methylthieno[3,2-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-2-12-6-5(4)9-3-10-7(6)11-8/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVFRPLAVKGESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380578
Record name 4-Hydrazinyl-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175137-22-1
Record name 4-Hydrazinyl-7-methylthieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-22-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
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